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Cat. No.: B15541795 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and

dosage of VT107, a potent pan-TEAD auto-palmitoylation inhibitor, in various mouse models.

The protocols and data presented are intended to guide researchers in designing and

executing preclinical studies to evaluate the efficacy of VT107.

Mechanism of Action
VT107 is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription

factors (TEAD1-4).[1] In the Hippo signaling pathway, the transcriptional co-activators YAP and

TAZ, when translocated to the nucleus, bind to TEAD proteins to promote the expression of

genes involved in cell proliferation and survival.[1][2] This pathway is often dysregulated in

various cancers, such as mesothelioma and schwannoma, frequently due to mutations in the

NF2 gene, which leads to the activation of YAP/TAZ.[2][3]

VT107 functions by inhibiting the auto-palmitoylation of TEADs, a critical post-translational

modification required for their stability and interaction with YAP/TAZ.[1][4][5] By blocking this

process, VT107 disrupts the YAP/TAZ-TEAD complex, thereby suppressing the transcription of

target genes and inhibiting tumor growth.[2][5]
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Caption: The Hippo Signaling Pathway and the Mechanism of Action of VT107.
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In Vivo Administration and Dosage in Mouse Models
VT107 and its analogs have been evaluated in various mouse models, primarily xenograft and

patient-derived xenograft (PDX) models of mesothelioma and schwannoma with NF2

deficiency. Oral gavage is the standard route of administration.

Formulation
For in vivo studies, VT107 is typically formulated in a solution suitable for oral administration. A

common formulation is:

5% DMSO

10% Solutol

85% D5W (5% dextrose in water)[2]

Dosage and Administration Schedule
The dosage of VT107 and related compounds can vary depending on the mouse model and

the specific therapeutic strategy (monotherapy vs. combination therapy).
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Compound
Mouse
Model

Dosage
Administrat
ion Route

Frequency Reference

VT107
Generic

Mouse Model
10 mg/kg Oral (p.o.) Not Specified [6]

VT104 (VT1)

NF2-deficient

Mesotheliom

a Xenograft

(NCI-H226)

3 mg/kg and

10 mg/kg
Oral (p.o.) Daily [2]

VT104 (VT1)

NF2fl/fl-CRE+

Schwannoma

Mouse Model

10 mg/kg Oral Gavage
Daily for 21

days
[3]

VT2

NF2fl/fl-CRE+

Schwannoma

Mouse Model

30 mg/kg Oral Gavage
Daily for 21

days
[3]

VT103

NF2-deficient

Mesotheliom

a Xenograft

(NCI-H2373)

10 mg/kg Oral (p.o.)
Daily for 3

days (for PD)
[2]

VT108
NF2 mutant

NSCLC PDX
Not Specified Not Specified Not Specified [4]

Experimental Protocols
Xenograft Tumor Model Protocol
This protocol outlines the general procedure for establishing and treating a subcutaneous

xenograft model to assess the in vivo efficacy of VT107.
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Caption: Experimental Workflow for a Xenograft Efficacy Study.
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NF2-deficient cancer cell line (e.g., NCI-H226)

Cell culture medium and supplements

Matrigel or similar basement membrane matrix

Immunocompromised mice (e.g., nude or SCID)

VT107

Dosing vehicle (5% DMSO, 10% Solutol, 85% D5W)

Calipers for tumor measurement

Animal balance

Procedure:

Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day

of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and

Matrigel at a concentration of 1-10 x 106 cells per 100-200 µL.

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

[2] Monitor tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width2).

Randomization: Once tumors reach the desired size, randomize the mice into treatment and

control groups (n=5-10 mice per group).

Treatment Administration: Prepare the VT107 formulation and the vehicle control. Administer

the designated treatment daily via oral gavage.

Efficacy Monitoring: Continue to monitor tumor volume and body weight twice weekly.

Endpoint: Euthanize the mice when tumors reach a predetermined endpoint (e.g., >2000

mm3) or at the end of the study period.
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Pharmacodynamic Analysis: For pharmacodynamic studies, tumors can be harvested at

specific time points after the final dose (e.g., 4 hours) to analyze target gene expression

(e.g., CTGF, CYR61) by qPCR or protein levels by Western blot.[2]

Pharmacokinetic Study Protocol
A pharmacokinetic (PK) study is crucial to determine the absorption, distribution, metabolism,

and excretion (ADME) properties of VT107.

Procedure:

Administer a single dose of VT107 intravenously (i.v.) or orally (p.o.) to mice.[2]

Collect blood samples from the saphenous vein at multiple time points (e.g., 0.25, 0.5, 1, 2,

4, 8, 24 hours) post-dosing.[2]

Process the blood to obtain plasma.

Quantify the concentration of VT107 in the plasma samples using LC/MS-MS.[2]

Analyze the data using pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key

parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum

concentration (Tmax), and area under the curve (AUC).[2]

Quantitative In Vivo Efficacy Data
The following table summarizes the reported in vivo efficacy of VT107-related compounds in

mouse models.
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Compound
Mouse
Model

Dose Outcome

% Tumor
Growth
Inhibition
(TGI)

Reference

VT104
NCI-H226

Xenograft

10 mg/kg,

daily p.o.

Tumor

Regression
103.67% [2]

VT104
NCI-H226

Xenograft

3 mg/kg, daily

p.o.

Tumor

Regression
102.49% [2]

VT103
NCI-H226

Xenograft

30 mg/kg,

daily p.o.

Significant

Tumor

Growth

Inhibition

Not Specified [2]

VT1
NF2fl/fl-CRE+

Schwannoma

10 mg/kg,

daily p.o.

Significant

inhibition of

tumor cell

proliferation

Not Specified [3]

VT2
NF2fl/fl-CRE+

Schwannoma

30 mg/kg,

daily p.o.

Significant

inhibition of

tumor cell

proliferation

Not Specified [3]

Note: TGI > 100% indicates tumor regression.

Safety and Tolerability
In the reported studies, TEAD inhibitors like VT104 were generally well-tolerated at efficacious

doses, with no significant adverse effects on body weight.[3] However, it is essential to monitor

animal health and body weight throughout the study period. Recent findings suggest that pan-

TEAD inhibitors may have on-target renal toxicity, specifically podocyte injury, which should be

considered in the design of long-term studies.[7]

These application notes and protocols are intended as a guide. Researchers should optimize

the experimental conditions for their specific models and research questions. Adherence to
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institutional animal care and use committee (IACUC) guidelines is mandatory for all in vivo

experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b15541795?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

